2-(2-methyl-1H-benzimidazol-1-yl)ethanol
Overview
Description
2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an ethanol group at the 1-position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound .
Result of Action
Imidazole derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its exact structure and the nature of its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form this compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions may be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl group and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetic acid.
Reduction: Dihydro-2-(2-methyl-1H-benzimidazol-1-yl)ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating infections and cancer.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with a nitro group instead of an ethanol group.
2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of an ethanol group.
Uniqueness
2-(2-methyl-1H-benzimidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPBJGJXFWNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354019 | |
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-08-1 | |
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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